![molecular formula C17H13Cl2N3O2S B6045043 2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6045043.png)

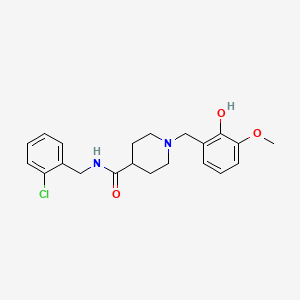

2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxybenzaldehyde, also known as salicylaldehyde, is an organic compound with the formula C6H4OH(CHO). It is one of the three isomers of hydroxybenzaldehyde . This colorless oily liquid has a bitter almond odor at higher concentration . Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond, similar to that found in hydrazines .

Synthesis Analysis

Salicylaldehyde is produced by condensation of phenol with formaldehyde to give hydroxybenzyl alcohol, which is oxidized to the aldehyde . Salicylaldehydes in general are prepared by ortho-selective formylation reactions from the corresponding phenol .Molecular Structure Analysis

The molecular structure of 2-hydroxybenzaldehyde consists of a benzene ring with a formyl and a hydroxyl group attached to it .Chemical Reactions Analysis

Salicylaldehyde is mainly used commercially as a precursor to coumarin . It can undergo a variety of chemical reactions, including condensation reactions with amines to form Schiff bases .Physical And Chemical Properties Analysis

2-Hydroxybenzaldehyde has a molar mass of 122.123 g/mol and a density of 1.146 g/cm3 . It has a melting point of -7 °C and a boiling point of 196 to 197 °C .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

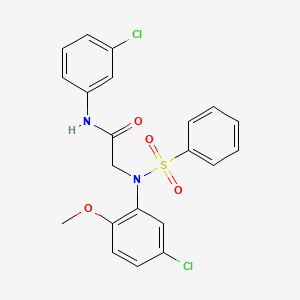

Hydrazones, such as the one , have been studied for their antimicrobial properties. They can be synthesized in various ways and have shown effectiveness against certain bacterial strains . This compound could potentially be used to develop new antibiotics or disinfectants.

Cancer Research: Cytotoxic Agents

Research indicates that hydrazones possess cytotoxic activities against human cancer cell lines . This compound could be investigated for its potential use in chemotherapy drugs, targeting specific pathways involved in cell death like apoptosis and autophagy .

Organic Synthesis: Building Blocks

The hydrazone functional group is a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules, which can be used in the synthesis of bioactive compounds, specialty chemicals, and dyes .

Material Science: Fluorescent Reagents

Hydrazones can be used to create fluorescent reagents, which are valuable in material science for sensing and imaging applications. The fluorescence properties of these compounds can be tuned for specific uses .

Chemometric Analysis: Reaction Monitoring

This compound can be used in chemometric analysis to monitor reactions. The principal component analysis of spectroscopic and X-ray diffraction data can provide insights into reaction profiles and times .

Pharmacology: Anti-inflammatory and Analgesic Activities

Quinazolin-4(3H)-ones derived from hydrazones have been reported to have significant anti-inflammatory and analgesic activities. This compound could be a precursor for developing drugs with these properties .

Environmental Chemistry: Detection of Pollutants

Hydrazones can act as chemical sensors for detecting pollutants in the environment. Their ability to change color in response to certain substances makes them useful for environmental monitoring .

Thermochromic Materials: Temperature Sensors

Some hydrazones can reversibly change color in response to temperature changes. This property can be utilized in creating thermochromic materials for temperature sensing applications .

Safety and Hazards

properties

IUPAC Name |

(2E)-5-[(2,4-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(13(19)8-12)7-15-16(24)21-17(25-15)22-20-9-11-3-1-2-4-14(11)23/h1-6,8-9,15,23H,7H2,(H,21,22,24)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYYVAMSUHBOLC-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

![1'-{[(4-methoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6044995.png)

![1-sec-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044996.png)

![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)

![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)

![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045030.png)

![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)

![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)